molecular formula C30H32N2O6 B14777549 3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B14777549
M. Wt: 516.6 g/mol
InChI Key: ZJXVIOTVCNFXME-UHFFFAOYSA-N
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Description

Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine typically involves the protection of the amino and carboxyl groups of D-phenylalanineThe reaction conditions often involve the use of bases such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for Boc deprotection .

Industrial Production Methods

Industrial production of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Scientific Research Applications

Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is unique due to the presence of both Boc and Fmoc protective groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of complex peptides where selective deprotection is required .

Properties

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

IUPAC Name

3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-10-4-5-11-19(18)26(31)28(35)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)

InChI Key

ZJXVIOTVCNFXME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O

Origin of Product

United States

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